5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Description
5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyrimidine-dione core substituted with a piperidinylmethyl group bearing an ethoxycarbonyl moiety. This structure combines a rigid bicyclic system with a flexible piperidine side chain, which may influence its physicochemical and pharmacological properties.
The compound’s synthesis likely involves condensation of a tetrahydropyrimidine-dione precursor with a functionalized piperidine derivative, as suggested by analogous routes for piperidine-containing prodrugs . The ethoxycarbonyl group may act as a prodrug motif, enhancing lipophilicity for improved membrane permeability, a strategy observed in nipecotic acid derivatives .
Properties
Molecular Formula |
C14H19N3O6 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-[(3-ethoxycarbonylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H19N3O6/c1-2-23-13(21)8-4-3-5-17(6-8)7-9-10(12(19)20)15-14(22)16-11(9)18/h8H,2-7H2,1H3,(H,19,20)(H2,15,16,18,22) |
InChI Key |
ZCNZINOPHUPBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(NC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the piperidine ring with ethyl chloroformate in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone under reflux conditions.
Final Coupling and Functionalization: The final step involves coupling the piperidine and pyrimidine rings through a nucleophilic substitution reaction, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with various functional groups introduced
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist by binding to a receptor and modulating its activity.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Observations :
- The hydrate form (50887-69-9) retains the core structure but exhibits higher aqueous solubility, making it preferable for formulations requiring enhanced bioavailability .
- The 5-amino analog (7164-43-4) replaces the ethoxycarbonyl-piperidinyl group with an amine, reducing steric bulk and lipophilicity, which may limit blood-brain barrier penetration compared to the target compound .
Piperidine-Containing Derivatives
Compounds with piperidine moieties linked to carboxylic acid systems highlight the role of substitution patterns (Table 2):
Table 2: Piperidine-Based Comparators
Key Observations :
- The indole-piperidine-oxazole compound () demonstrates how aromatic substituents (e.g., dichlorophenyl) enhance receptor affinity but may introduce hepatotoxicity risks .
- Nipecotic acid prodrugs validate the ethoxycarbonyl group’s utility in enhancing bioavailability, suggesting similar metabolic activation for the target compound .
Complex Heterocyclic Carboxylic Acids
Compounds with fused dione and carboxylic acid systems illustrate conformational impacts (Table 3):
Table 3: Heterocyclic Carboxylic Acid Derivatives
Key Observations :
- The thiazolidine-piperazine derivative () highlights how fused ring systems improve target engagement but may complicate synthetic scalability .
- Steric effects from bulky substituents (e.g., phenyl, dimethyl groups) can enhance binding specificity but reduce aqueous solubility, a trade-off relevant to the target compound’s piperidinylmethyl group .
Biological Activity
5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a piperidine ring and dual carbonyl functionalities, which contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 325.32 g/mol. The structural features include:
- Piperidine Ring : Enhances lipophilicity.
- Carbonyl Groups : Located at positions 2 and 6 of the pyrimidine ring, contributing to reactivity.
- Carboxylic Acid Group : Positioned at position 4, allowing for chemical versatility.
Biological Activities
Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities. Notably:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Properties : The presence of the piperidine ring is often associated with anti-inflammatory effects.
- Antitumor Potential : Some derivatives have demonstrated cytotoxicity against cancer cell lines.
Research Findings and Case Studies
Research on related compounds provides insight into the biological activity of this compound. A study on piperidinothiosemicarbazones revealed significant tuberculostatic activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL . These findings suggest that structural modifications in piperidine derivatives can significantly influence their antimicrobial potency.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 0.5 | Antituberculosis |
| Compound 10 | 2 | Antituberculosis |
| Compound 14 | 4 | Antituberculosis |
The mechanisms through which these compounds exert their biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzyme Activity : Compounds may inhibit enzymes critical for bacterial growth.
- Cell Membrane Disruption : Certain derivatives can disrupt bacterial cell membranes.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the tetrahydropyrimidine core.
- Introduction of the piperidine substituent.
- Functionalization at positions 2 and 6 with carbonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
